
Methyl 2-amino-4-methylthiophene-3-carboxylate
Overview
Description
Methyl 2-amino-4-methylthiophene-3-carboxylate: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods: Industrial production often employs the Gewald reaction due to its efficiency and high yield. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Methyl 2-amino-4-methylthiophene-3-carboxylate is utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a significant role in developing compounds targeting neurological disorders due to its ability to interact with specific biological pathways. For instance, it has been involved in synthesizing local anesthetics like Articaine, which is widely used in dental procedures .
Case Study: Articaine Synthesis
Articaine is synthesized using this compound as a precursor. The synthesis involves several steps, including the protection of functional groups and chlorination processes to enhance the compound's efficacy. This demonstrates the compound's critical role in producing effective pharmaceutical agents .
Agricultural Chemicals
Enhancement of Crop Protection
In agriculture, this compound is incorporated into agrochemical formulations. Its properties enhance the efficacy of pesticides and herbicides, making them more effective against pests and diseases. This application is crucial for improving crop yields and sustainability in agricultural practices .
Material Science
Development of Electronic Materials
The compound's unique electronic properties make it a candidate for research in material science, particularly in developing new materials for electronic applications. Its potential for improved conductivity can lead to advancements in electronic devices and materials used in various industries .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a valuable building block in organic synthesis. Chemists utilize it to create more complex molecules efficiently, facilitating advancements in chemical research and development. Its versatility allows for the synthesis of various derivatives that can be tailored for specific applications .
Colorants and Dyes
Sustainable Alternatives in Textiles
This compound is also being investigated for its potential use in producing vibrant colorants and dyes, particularly for textiles and coatings. The focus on sustainable alternatives to traditional dyes aligns with current environmental considerations, making this application increasingly relevant .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Key intermediate in drug synthesis (e.g., Articaine) targeting neurological disorders |
Agricultural Chemicals | Enhances efficacy of pesticides and herbicides for crop protection |
Material Science | Potential use in developing electronic materials with improved conductivity |
Organic Synthesis | Building block for creating complex molecules efficiently |
Colorants and Dyes | Investigation into sustainable alternatives for vibrant colorants and dyes |
Mechanism of Action
The mechanism of action of methyl 2-amino-4-methylthiophene-3-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit protein-tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling .
Comparison with Similar Compounds
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- Methyl 3-amino-2-thiophenecarboxylate
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness: Methyl 2-amino-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylate groups make it a versatile intermediate in organic synthesis and pharmaceutical development .
Biological Activity
Methyl 2-amino-4-methylthiophene-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of this compound
This compound is characterized by its thiophene structure, which includes a sulfur atom in a five-membered ring. This compound is known for its role in various biochemical reactions and interactions with enzymes, making it a valuable candidate for pharmaceutical development.
Mode of Action
The compound interacts with cellular targets, leading to alterations in cellular processes. Its amino group exhibits strong nucleophilicity, allowing it to engage in nucleophilic substitution reactions with various electrophiles, which is crucial for its biological activity.
Biochemical Pathways
this compound has been shown to influence several biochemical pathways:
- Phosphorylation of eIF2α : This leads to stress granule assembly and stimulation of autophagy.
- Interaction with Enzymes : It interacts with hydrazonoyl chlorides in the presence of triethylamine, facilitating the formation of N-arylamidrazones.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anti-inflammatory Effects : Thiophene derivatives are recognized for their anti-inflammatory properties, which may be attributed to their ability to modulate cytokine production and cell signaling pathways.
- Antimicrobial Activity : Research indicates that this compound demonstrates antimicrobial effects against various pathogens, making it a potential candidate for developing new antibiotics .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- In Vitro Studies : A study reported that this compound significantly reduced the viability of cancer cell lines at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation markers .
- Animal Models : In animal studies, varying dosages revealed that lower doses (up to 10 mg/kg) exhibited beneficial effects on metabolic functions without notable toxicity, while higher doses (over 50 mg/kg) resulted in adverse effects such as respiratory irritation.
Data Table: Biological Activities Summary
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Current data on bioavailability remains limited; however, studies indicate that the compound is stable under standard laboratory conditions but may degrade over time, impacting its efficacy.
Toxicological Profile
Toxicity studies have shown that high doses can lead to significant adverse effects:
Properties
IUPAC Name |
methyl 2-amino-4-methylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-3-11-6(8)5(4)7(9)10-2/h3H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLLBSPBFALBFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374901 | |
Record name | methyl 2-amino-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-98-3 | |
Record name | methyl 2-amino-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4651-98-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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